BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of 3-(3-
Methylphenyl)propionaldehyde: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-(3-
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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(3-
Methylphenyl)propionaldehyde (CAS No: 95416-60-7), a key intermediate in various
chemical syntheses.[1][2] The document is intended for researchers, scientists, and
professionals in drug development, offering a detailed look at its structural characterization
through modern spectroscopic techniques. The molecular formula for this compound is
C10H120, and its molecular weight is approximately 148.20 g/mol .[2][3] This guide consolidates
spectral data interpretation, experimental methodologies, and logical workflows for the
identification and characterization of this aldehyde.

Data Presentation: Spectroscopic Summary

The following tables summarize the key quantitative data obtained from Infrared (IR)
Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry
(MS). These values are critical for the structural elucidation and confirmation of 3-(3-
Methylphenyl)propionaldehyde.

Table 1: Infrared (IR) Spectroscopy Data
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Wavenumber . . . .
Intensity Vibration Mode Functional Group
(cm™)
~2925 Strong C-H Stretch Alkyl (CH2)
. C-H Stretch (Fermi
~2820 & ~2720 Medium Aldehyde (CHO)
Doublet)
~1725 Strong, Sharp C=0 Stretch Aldehyde (CHO)
~1605 & ~1490 Medium-Weak C=C Stretch Aromatic Ring
C-H Bend (out-of- 1,3-disubstituted
~780 Strong

plane)

(meta) Aromatic

Interpretation: The IR spectrum is characterized by a strong carbonyl (C=0) absorption around

1725 cm™1, typical for an aliphatic aldehyde. The presence of the aldehyde is further confirmed

by the distinctive Fermi doublet for the aldehydic C-H stretch. Aromatic C=C stretching and out-

of-plane bending vibrations confirm the substituted benzene ring.

Table 2: 1H NMR Spectroscopy Data (Predicted, CDCls, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Proton Assignment
ppm)
9.81 t 1H Aldehyde (-CHO)
7.15 t 1H Ar-H (Position 5)
Ar-H (Positions 2, 4,
7.00 m 3H
6)
2.95 t 2H -CH2-CH2CHO
2.78 t 2H -CH2-CH2CHO
2.35 S 3H Ar-CHs

Interpretation: The *H NMR spectrum clearly shows a downfield triplet at ~9.81 ppm, which is

characteristic of an aldehyde proton. The aromatic region displays signals corresponding to the

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

four protons on the meta-substituted ring. Two triplets represent the adjacent methylene groups
of the propyl chain, and a singlet at ~2.35 ppm confirms the methyl group on the aromatic ring.

Table 3: 13C NMR Spectroscopy Data (Predicted, CDCIs, 101 MHz)

Chemical Shift (6, ppm) Carbon Assignment
202.0 Aldehyde (C=0)

138.5 Aromatic (C-CHs)
138.0 Aromatic (C-CH2CH2CHO)
129.0 Aromatic (CH)

128.5 Aromatic (CH)

127.0 Aromatic (CH)

126.0 Aromatic (CH)

45.5 -CH2-CH2CHO

28.0 -CH2-CH2CHO

21.4 Ar-CHs

Interpretation: The 13C NMR spectrum is distinguished by the resonance at ~202.0 ppm,
unequivocally assigned to the carbonyl carbon of the aldehyde. The aromatic region shows six
distinct signals, as expected for a meta-substituted ring, while the aliphatic region contains
signals for the two propyl chain carbons and the aromatic methyl carbon.

Table 4: Mass Spectrometry (GC-MS) Data
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m/z (Mass-to-Charge

. Relative Intensity (%) lon Assignment
Ratio)
148 40 [M]* (Molecular lon)
119 20 [M - CHOJ*
91 100 [C7H7]* (Tropylium ion)
65 35 [CsHs]*

Interpretation: The mass spectrum displays a molecular ion peak [M]* at m/z 148, consistent
with the compound's molecular weight.[3] The base peak at m/z 91 corresponds to the stable
tropylium ion, a common fragment for alkyl-substituted benzene derivatives, formed after
benzylic cleavage. The peak at m/z 119 represents the loss of the formyl radical (-CHO).

Experimental Protocols

Standard analytical techniques are employed to acquire the spectroscopic data for 3-(3-
Methylphenyl)propionaldehyde.

1. Infrared (IR) Spectroscopy
» Method: Attenuated Total Reflectance (ATR)

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond
ATR crystal.

o Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR
crystal.

o Data Acquisition: The spectrum is typically recorded from 4000 cm~1 to 400 cm~1. A
background spectrum of the clean, empty crystal is recorded first and automatically
subtracted from the sample spectrum. Data is averaged over 16 to 32 scans to improve the
signal-to-noise ratio.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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o Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube. A small
amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

» 1H NMR Acquisition: A standard pulse sequence (e.g., zg30) is used. Key parameters include
a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and acquisition of 16-64
transients.

e 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain
singlet signals for all carbons. Key parameters include a spectral width of ~240 ppm, a
longer relaxation delay (2-5 seconds), and acquisition of 1024 or more scans to achieve
adequate signal-to-noise.

3. Mass Spectrometry (MS)
» Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El).
 Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole analyzer).

o Sample Preparation: The sample is diluted in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

e GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature
is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature
(e.g., 250°C) to ensure separation of components. Helium is typically used as the carrier
gas.

e MS Conditions: Electron ionization is performed at a standard energy of 70 eV. The mass
analyzer scans a mass range of m/z 40-400.

Visualizations: Workflows and Relationships

Diagram 1: Spectroscopic Identification Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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